
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide, also known as DMAP, is a widely used catalyst in organic chemistry. It is a white crystalline powder with a molecular formula of C10H16N2O2. DMAP is a tertiary amine that is commonly used in the synthesis of various organic compounds due to its ability to enhance the reactivity of the reaction mixture.
作用機序
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide acts as a nucleophilic catalyst in organic chemistry reactions by forming a complex with the substrate and the reagent. The nitrogen atom of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide acts as a nucleophile and attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate. The intermediate then collapses, and the product is formed. N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide can also act as a base in certain reactions, deprotonating the substrate and forming an intermediate that can react with the reagent.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is not commonly used in biochemical and physiological research due to its toxic effects on living organisms. It is primarily used in organic chemistry reactions and is not intended for use in biological systems.
実験室実験の利点と制限
The primary advantage of using N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide as a catalyst is its ability to enhance the reactivity of the reaction mixture, leading to higher yields and faster reaction rates. Additionally, N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is relatively inexpensive and readily available, making it a popular choice for organic chemistry reactions. The main limitation of using N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is its toxicity, which limits its use in biological systems.
将来の方向性
There are several future directions for the research and development of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide. One area of research is the development of new chemical reactions using N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide as a catalyst. Researchers can also investigate the use of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide in the synthesis of new drugs and natural products. Additionally, the toxicity of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide can be further studied to determine its potential use in biological systems. Finally, researchers can investigate the use of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide in combination with other catalysts to enhance the reactivity of the reaction mixture even further.
合成法
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide can be synthesized by reacting 4-(dimethylamino)pyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The resulting product is then treated with isocyanate to form N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide. This synthesis method is relatively simple and has a high yield, making N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide readily available for use in various organic chemistry applications.
科学的研究の応用
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is widely used as a catalyst in organic chemistry reactions, such as esterification, amidation, and acylation reactions. It can also be used as a nucleophilic catalyst in the synthesis of various organic compounds. N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide has been used in the synthesis of drugs, such as antimalarials, antibiotics, and anticancer agents. Additionally, N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide has been used in the synthesis of natural products and in the development of new chemical reactions.
特性
IUPAC Name |
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-18(2)13(19)12-8-10(5-6-15-12)17-14(20)16-9-11-4-3-7-21-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCEVXKQCIZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

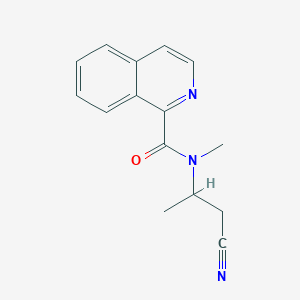

![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
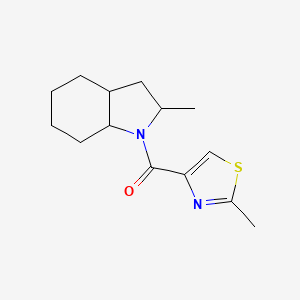
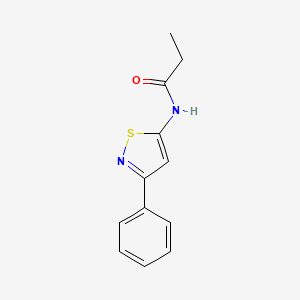
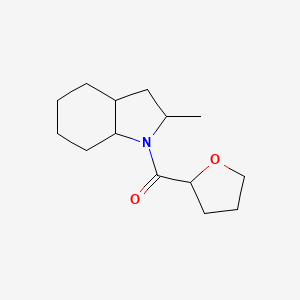
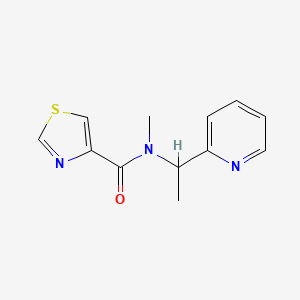
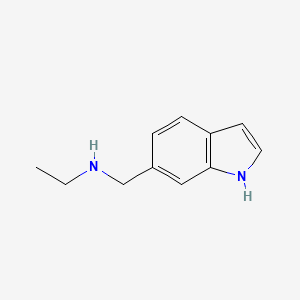
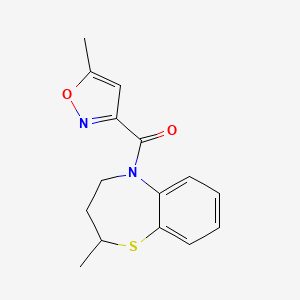
![4-(6-Methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-carbonyl)benzamide](/img/structure/B7563481.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7563490.png)
![N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563501.png)
![1-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7563509.png)